1-(4-fluorophenyl)-5-hydroxy-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
1-(4-FLUOROPHENYL)-5-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound featuring a pyrrolo[3,2-b]pyridine core
Preparation Methods
The synthesis of 1-(4-FLUOROPHENYL)-5-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Trimethoxyphenyl Group: This can be done using nucleophilic substitution reactions.
Final Functionalization: The carboxylic acid group is introduced in the final steps, often through oxidation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-FLUOROPHENYL)-5-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis to yield the carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit key enzymes and proteins involved in cancer cell proliferation.
Biological Research: The compound’s interactions with biological macromolecules make it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-5-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), disrupting cellular processes essential for cancer cell survival . It may also interact with receptors and signaling pathways, modulating biological responses.
Comparison with Similar Compounds
Similar compounds include:
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts and also targets tubulin.
Combretastatin: A potent microtubule targeting agent.
Compared to these compounds, 1-(4-FLUOROPHENYL)-5-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID offers unique structural features that may enhance its specificity and potency in targeting cancer cells.
Properties
Molecular Formula |
C23H21FN2O6 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C23H21FN2O6/c1-30-17-8-12(9-18(31-2)22(17)32-3)15-10-19(27)25-20-16(23(28)29)11-26(21(15)20)14-6-4-13(24)5-7-14/h4-9,11,15H,10H2,1-3H3,(H,25,27)(H,28,29) |
InChI Key |
KDZYBKMHIKSLQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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